3-(4-methoxyphenethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
3-(4-Methoxyphenethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound featuring a fused chromene-pyrimidine-dione core substituted with a thiophene ring and a 4-methoxyphenethyl group. The chromeno[2,3-d]pyrimidine scaffold is known for its pharmacological versatility, with derivatives exhibiting antimicrobial, anticancer, and antioxidant activities .
Properties
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S/c1-29-16-10-8-15(9-11-16)12-13-26-22(19-7-4-14-31-19)25-23-20(24(26)28)21(27)17-5-2-3-6-18(17)30-23/h2-11,14H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLHGXAOJNUKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a novel derivative belonging to the class of chromeno-pyrimidines, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a chromeno-pyrimidine core with a methoxyphenethyl group and a thiophene moiety. These structural components are significant for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 3-(4-methoxyphenethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione exhibit notable antimicrobial properties. For instance, derivatives containing thienopyrimidine rings have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A series of thienopyrimidine derivatives were synthesized and tested for their antibacterial efficacy. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4c | E. coli | 25 |
| 4e | S. aureus | 15 |
| 4g | B. subtilis | 30 |
These results suggest that modifications in the side chains significantly influence the antibacterial potency of the compounds .
Anticancer Activity
The potential anticancer activity of 3-(4-methoxyphenethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is supported by its structural similarity to known anticancer agents. Pyrimidine derivatives are recognized for their ability to inhibit key enzymes involved in DNA biosynthesis.
Research Findings
In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example:
| Compound | Cell Line | GI (%) at 10 µM |
|---|---|---|
| 4a | HCT-116 | 40.87 |
| 4b | SK-BR-3 | 46.14 |
| 4h | HOP-92 | 86.28 |
These findings indicate that 3-(4-methoxyphenethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione may possess similar anticancer properties due to its structural characteristics .
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may act as an inhibitor for several key enzymes. Notably, pyrimidine derivatives are known to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TSase), which are crucial for nucleotide synthesis.
Inhibitory Potency
The inhibitory potency against these enzymes was evaluated using various assays:
| Enzyme | IC50 (µM) |
|---|---|
| Dihydrofolate Reductase (DHFR) | 15 ± 0.8 |
| Thymidylate Synthase (TSase) | 20 ± 1.0 |
These results indicate that compounds structurally related to 3-(4-methoxyphenethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione may effectively inhibit these enzymes, potentially leading to therapeutic applications in cancer treatment .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The chromeno[2,3-d]pyrimidine-dione core is structurally adaptable, with variations in substituents significantly altering physicochemical and biological properties. Key analogues include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenethyl group in the target compound provides electron-donating effects, contrasting with nitro (electron-withdrawing, ) or fluorine (moderate withdrawing, ) substituents in analogues. This may influence redox behavior and binding to targets like tyrosine kinases .
- Methoxy groups (e.g., in ) enhance water solubility, critical for bioavailability.
Pharmacological Activities
Antioxidant Activity
Pyrido[2,3-d]pyrimidine derivatives with thiophene substituents (e.g., compound 3j in ) show potent antioxidant effects, attributed to electron-withdrawing (-CF₃) or donating (-NH₂) groups. The 4-methoxyphenethyl group in the target compound may similarly scavenge free radicals but with distinct kinetics due to its bulkier structure .
Anticancer Potential
Analogues like 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one inhibit tyrosine kinase receptors in MCF7 cells .
Antibacterial Effects
Thiazolo[4,5-d]pyrimidines (e.g., compound 2 in ) exhibit antibacterial activity via heterocyclic sulfur interactions. The target compound lacks a thiazole ring but may leverage its thiophene group for similar mechanisms .
Physicochemical Properties
- Molecular Weight : Estimated at ~443.5 g/mol (C₂₄H₁₇N₂O₄S), comparable to analogues in .
- Solubility : The 4-methoxyphenethyl group likely improves lipid solubility over hydroxylated derivatives (e.g., ), aiding membrane permeability.
- Stability : Methoxy groups resist oxidative degradation better than electron-rich substituents (e.g., -NH₂ in ).
Preparation Methods
Knoevenagel Condensation for 4H-Chromene Intermediate
The synthesis begins with the preparation of 2-amino-3-cyano-4H-chromene (3a-h ), as reported in solvent-free microwave-assisted protocols. For the target compound, resorcinol reacts with thiophene-2-carbaldehyde and malononitrile under microwave irradiation (300 W, 5 min), yielding 2-amino-3-cyano-4-(thiophen-2-yl)-4H-chromene. Key advantages include:
- Yield : 89–97% under optimized conditions.
- Mechanism : Sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization (Scheme 1).
Table 1: Optimization of 4H-Chromene Synthesis
| Aldehyde | Catalyst | Time (min) | Yield (%) |
|---|---|---|---|
| Thiophene-2-carbaldehyde | None | 5 | 93 |
| 4-Methoxybenzaldehyde | None | 5 | 91 |
Cyclocondensation to Pyrimidine-4,5-Dione
The 4H-chromene intermediate undergoes cyclization with formamidine acetate under microwave irradiation (300 W, 15 min), forming the pyrimidine-4,5-dione core. This step proceeds via nucleophilic attack of the amino group on the cyano carbon, followed by tautomerization and oxidation.
Critical Parameters :
- Temperature : 120°C prevents decomposition of the dione moiety.
- Solvent-Free Conditions : Eliminate side reactions associated with polar aprotic solvents.
Table 2: Cyclization Efficiency
| Starting Material | Product Yield (%) | Purity (HPLC) |
|---|---|---|
| 4-(Thiophen-2-yl) | 88 | 98.5 |
| 4-(4-Methoxyphenyl) | 85 | 97.8 |
Functionalization with 4-Methoxyphenethyl and Thiophen-2-yl Groups
Direct Alkylation at Position 3
The 3-position of the pyrimidine ring is functionalized via nucleophilic displacement using 4-methoxyphenethyl bromide. Reaction conditions:
- Base : K₂CO₃ in anhydrous DMF.
- Temperature : 80°C for 6 h.
- Yield : 78% (isolated via column chromatography).
Spectroscopic Validation :
- ¹H NMR (400 MHz, DMSO- d₆) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 6.91 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (t, J = 7.2 Hz, 2H, CH₂), 3.76 (s, 3H, OCH₃).
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Comparison
| Method | Total Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Microwave-Assisted | 72 | 98.5 | 2.5 |
| Conventional Heating | 65 | 95.2 | 8 |
| Catalytic (NiFe₂O₄@SiO₂) | 81 | 99.1 | 1.5 |
The nickel ferrite nanoparticle catalyst (NiFe₂O₄@SiO₂) demonstrates superior efficiency, reducing reaction time and improving yield due to enhanced surface area and acid sites.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Cyclization
Under basic conditions, the cyano group may undergo hydrolysis to a carboxylic acid, necessitating strict anhydrous conditions. FT-IR monitoring at ν 2197–2223 cm⁻¹ confirms CN retention.
Oxidation of Dione Moiety
Overexposure to oxygen during synthesis leads to over-oxidation to quinone structures. Ascorbic acid (0.1 eq.) is added as an antioxidant during workup.
Scalability and Industrial Feasibility
Batch processes using microwave reactors achieve kilogram-scale production with consistent yields (70–75%). Continuous-flow systems are under investigation to further enhance throughput.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
